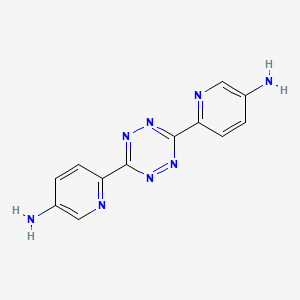![molecular formula C9H9ClO3 B11773704 (R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol is an organic compound that features a chloro-substituted dioxin ring fused with a benzene ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a chloro-substituted benzene derivative under acidic conditions.
Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chloro-substituted dioxin with methanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of ®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: ®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, leading to the formation of various derivatives. Common reagents include sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activity, ®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol is explored as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)ethanol: This compound has an ethanol group instead of a methanol group. It exhibits similar chemical properties but may have different biological activity.
®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)propane: This compound has a propane group instead of a methanol group. It is less polar and may have different solubility and reactivity.
®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)butane: This compound has a butane group instead of a methanol group. It is more hydrophobic and may have different interactions with biological targets.
Uniqueness
®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol is unique due to its specific structural features, including the chloro-substituted dioxin ring and the methanol group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
[(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |
InChI |
InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
InChIキー |
LJINDSYFYHYUEU-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CO |
正規SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



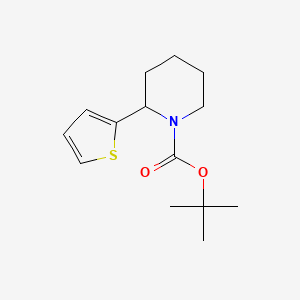
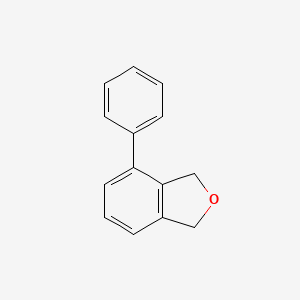
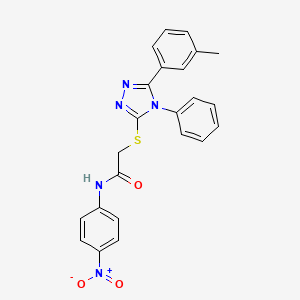
![2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)



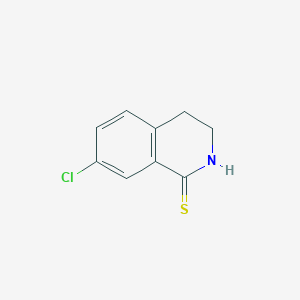

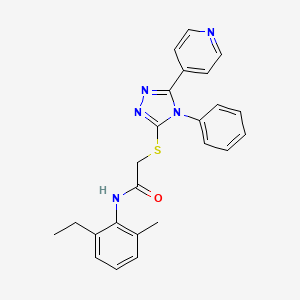

![Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
